molecular formula C14H11N3S B183109 N-(2-cyanophenyl)-N'-phenylthiourea CAS No. 92165-07-6

N-(2-cyanophenyl)-N'-phenylthiourea

Cat. No. B183109
CAS RN: 92165-07-6
M. Wt: 253.32 g/mol
InChI Key: URXIJEGTYRMMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-N'-phenylthiourea, also known as CPTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been found to inhibit the activity of various enzymes, including tyrosine kinase, DNA topoisomerase, and HIV-1 reverse transcriptase. It has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. This compound has also been found to have antiviral and antimicrobial properties, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-cyanophenyl)-N'-phenylthiourea in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied for its potential applications in scientific research, making it a promising candidate for use in various experiments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on N-(2-cyanophenyl)-N'-phenylthiourea. One potential area of research is the development of new drugs based on the antitumor, antiviral, and antimicrobial properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Furthermore, the use of this compound as a fluorescent probe and ligand for metal complexes may have potential applications in various fields of science.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-N'-phenylthiourea involves the reaction of aniline with potassium thiocyanate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.

Scientific Research Applications

N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antiviral, and antimicrobial properties, making it a promising candidate for use in the development of new drugs. This compound has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, this compound has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

CAS RN

92165-07-6

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

1-(2-cyanophenyl)-3-phenylthiourea

InChI

InChI=1S/C14H11N3S/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18)

InChI Key

URXIJEGTYRMMJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N

Origin of Product

United States

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